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molecular formula C9H6N2O2 B096883 3-Nitroquinoline CAS No. 17576-53-3

3-Nitroquinoline

Cat. No. B096883
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
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Patent
US05693651

Procedure details

The 3-nitroquinoline derivative of the formula (c) is then catalytically reduced in an inert solvent such as ethanol, ethyl acetate, methanol or THF, using platinum oxide or palladium/carbon, or reduced by iron or zinc and acetic acid or tin (II) chloride, to give the 3-aminoquinoline derivative of the formula (d).
Name
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0 (± 1) mol
Type
catalyst
Reaction Step One
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Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
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reactant
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Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-])=O.C(O)C.C(OCC)(=O)C.[Sn](Cl)Cl>[Pt]=O.[Pd].[Fe].[Zn].C(O)(=O)C.C1COCC1.CO>[NH2:1][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1
Step Six
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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